
Myrislignan
Descripción general
Descripción
El miristiclignano es un compuesto bioactivo de 8-O-4’-neolignano que se encuentra en la nuez moscada, que se deriva de las semillas de Myristica fragrans. Este compuesto es reconocido por sus diversas actividades farmacológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas . El miristiclignano es una medicina tradicional china oficial que se utiliza para el tratamiento de enfermedades gastrointestinales en China .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El miristiclignano se puede sintetizar mediante la dimerización de monolignoles para formar un esqueleto de dibencilbutano. La ruta sintética implica el acoplamiento de dos unidades fenilpropanoides a través de un enlace 8-O-4’ . Las condiciones de reacción típicamente incluyen el uso de catalizadores y configuraciones específicas de temperatura y presión para facilitar el proceso de dimerización.
Métodos de producción industrial: La producción industrial de miristiclignano implica la extracción del compuesto de las semillas de Myristica fragrans. El proceso de extracción incluye la extracción con disolventes, seguida de la purificación utilizando técnicas como la cromatografía líquida de ultra alto rendimiento acoplada con espectrometría de masas (UHPLC-MS) . Este método garantiza el aislamiento del miristiclignano en su forma pura para aplicaciones posteriores.
Análisis De Reacciones Químicas
Metabolic Pathways of Myrislignan
This compound undergoes extensive phase I and II metabolism, producing 23 identified metabolites (19 novel). Key pathways include:
- Hydroxylation : Predominant in vitro, occurring at allyl and aromatic positions .
- Demethylation : Dominates in vivo, removing methoxy groups to form catechol derivatives .
- Oxidative Rearrangement : Generates aldehydes via C–C bond cleavage (e.g., M9) .
Redox Activity and Oxidative Stress Induction
This compound disrupts redox homeostasis in Toxoplasma gondii:
Parameter | 32 μg/mL this compound | 70 μg/mL this compound | Control |
---|---|---|---|
ROS Production (Fold) | 2.8 ± 0.3* | 4.1 ± 0.5** | 1.0 ± 0.2 |
SOD Activity (U/mg) | 12.4 ± 1.1 | 14.6 ± 1.3 | 8.9 ± 0.7 |
Autophagosome Formation | +++ | ++++ | - |
Key findings:
- Triggers dose-dependent ROS overproduction (), overwhelming antioxidant defenses .
- Upregulates superoxide dismutase (SOD) transiently, failing to counteract sustained oxidative damage .
- Induces autophagosome formation via double-membrane structures observed in TEM .
Stability and Degradation
This compound demonstrates robust stability under physiological conditions:
Condition | Concentration (ng/mL) | Recovery (%) | RSD (%) |
---|---|---|---|
24-h room temperature | 2.25–270 | 92.3–104.5 | <9.8 |
Three freeze-thaw cycles | 15.0 | 95.7 | 7.2 |
Long-term storage (-80°C) | 270 | 89.4 | 10.2 |
Pharmacokinetic Interactions
Comparative studies reveal contrasting bioavailability between purified this compound and M. fragrans extracts:
Parameter | This compound Monomer | M. fragrans Extract |
---|---|---|
58.3 ± 9.1 ng/mL | 142.6 ± 15.7 ng/mL | |
4.2 ± 0.8 h | 6.9 ± 1.2 h | |
AUC | 319 ± 45 ng·h/mL | 894 ± 102 ng·h/mL |
Anti-inflammatory Mechanisms
This compound inhibits NF-κB signaling at 10–50 μM concentrations:
- Suppresses LPS-induced NO production (IC = 28.4 μM) .
- Reduces TNF-α and COX-2 expression by 65–80% in macrophages .
These effects involve non-covalent interactions with IκB kinase, preventing NF-κB nuclear translocation .
Synthetic Considerations
While not directly synthesized in reviewed studies, this compound’s structural analogs undergo:
- Photochemical rearrangements : Allylbenzene derivatives form cycloadducts under UV light .
- Acid-catalyzed isomerization : Propenyl groups convert to isoeugenol derivatives .
This compound’s chemical profile combines metabolic lability with redox-active functionality, enabling its antiparasitic and anti-inflammatory actions. Further studies should explore structure-activity relationships of its demethylated metabolites and long-term stability in formulation matrices.
Aplicaciones Científicas De Investigación
Anticancer Properties
Ferroptosis Induction in Glioblastoma
Recent studies have highlighted myrislignan's ability to induce ferroptosis, a form of programmed cell death, in glioblastoma cells. This compound acts as an inhibitor of the NF-κB signaling pathway, which is crucial for tumor progression. In vitro experiments demonstrated that this compound significantly inhibited the growth of glioblastoma cells (U87 and U251) in a dose-dependent manner. The compound was shown to suppress epithelial-mesenchymal transition (EMT) and promote ferroptosis through the Slug-SLC7A11 signaling pathway, indicating its potential as a therapeutic agent against glioblastoma .
Case Study: Xenograft Mouse Model
In a xenograft mouse model, this compound treatment resulted in reduced tumor growth compared to control groups. The findings suggest that this compound not only inhibits tumor cell proliferation but also alters the tumor microenvironment favorably .
Antiparasitic Activity
Effects on Toxoplasma gondii
this compound exhibits potent antiparasitic activity against Toxoplasma gondii, a significant pathogen affecting both humans and animals. Studies have shown that this compound disrupts mitochondrial function in T. gondii tachyzoites, leading to their death. In vitro assays revealed a 50% effective concentration of approximately 32.41 μg/mL, with this compound demonstrating minimal cytotoxicity to host cells (Vero cells) at concentrations below 132 μg/mL .
In Vivo Efficacy
In vivo studies using murine models indicated that this compound significantly reduced parasite load in tissues such as the brain and liver when administered at doses of 50 or 100 mg/kg. Notably, this compound proved more effective than traditional treatments in decreasing parasite burden .
Comparative Pharmacokinetics
Studies on the pharmacokinetics of this compound using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) have provided insights into its absorption, distribution, metabolism, and excretion profiles. These findings are crucial for understanding the bioavailability and therapeutic potential of this compound in clinical settings .
Summary Table of Applications
Application | Mechanism of Action | Model/Study Type | Key Findings |
---|---|---|---|
Anticancer | Induces ferroptosis; inhibits NF-κB | In vitro & xenograft | Suppresses glioblastoma growth; alters EMT |
Antiparasitic | Disrupts mitochondrial function | In vitro & in vivo | Reduces T. gondii load; minimal cytotoxicity |
Pharmacokinetics | Analyzed via UHPLC-MS | Pharmacokinetic study | Insights into bioavailability |
Mecanismo De Acción
El miristiclignano ejerce sus efectos a través de varios objetivos y vías moleculares:
Comparación Con Compuestos Similares
El miristiclignano es único en comparación con otros lignanos debido a su enlace específico 8-O-4’ y su distribución en la nuez moscada. Los compuestos similares incluyen:
Podofilotoxina: Conocida por sus propiedades anticancerígenas, pero difiere en su estructura molecular y fuente.
Sesamina: Otro lignano con propiedades antioxidantes y antiinflamatorias, que se encuentra en las semillas de sésamo.
Matairesinol: Exhibe actividades farmacológicas similares, pero tiene una configuración estructural diferente
La estructura distintiva del miristiclignano y sus diversas actividades farmacológicas lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.
Actividad Biológica
Myrislignan is a lignan compound predominantly extracted from the seeds of Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Overview of this compound
This compound has been identified as a potent bioactive compound with various health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its mechanisms primarily involve the modulation of cellular pathways, such as apoptosis, autophagy, and redox balance.
2. Anticancer Activity
Recent studies have highlighted this compound's role as an inhibitor of glioblastoma progression through the induction of ferroptosis, a form of regulated cell death.
Key Findings:
- Ferroptosis Induction : this compound promotes ferroptosis in glioblastoma cells by inhibiting the NF-κB signaling pathway and regulating epithelial-mesenchymal transition (EMT) processes. In vitro and in vivo studies demonstrated that this compound effectively suppressed glioblastoma growth by activating these pathways .
- Mechanism of Action : The compound inhibits the phosphorylation of p65 protein, a critical component of the NF-κB pathway, leading to increased lipid peroxidation and subsequent cell death .
Table 1: Summary of Anticancer Effects
Study Focus | Result | Reference |
---|---|---|
Glioblastoma Cell Lines | Induces ferroptosis | |
Xenograft Mouse Model | Suppresses tumor growth | |
NF-κB Pathway Inhibition | Blocks p65 phosphorylation |
3. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various models. Research indicates its potential in mitigating conditions like non-alcoholic fatty liver disease (NAFLD) by regulating metabolic pathways.
Key Findings:
- Regulation of Free Fatty Acids : this compound extracts have been shown to influence free fatty acid metabolism in liver cells, thereby reducing inflammation associated with NAFLD .
- Cell Proliferation Assay : In vitro studies using human hepatocyte cell lines revealed that this compound treatment resulted in reduced cell proliferation in a dose-dependent manner .
4. Antimicrobial Activity
This compound exhibits antimicrobial effects against various pathogens, including protozoa like Toxoplasma gondii.
Key Findings:
- Induction of Autophagy : this compound treatment led to increased reactive oxygen species (ROS) production and autophagosome formation in T. gondii, contributing to its antimicrobial activity .
- Gene Expression Changes : RNA sequencing revealed significant alterations in gene expression related to oxidative phosphorylation and redox processes following this compound treatment .
Table 2: Summary of Antimicrobial Effects
Pathogen | Effect | Mechanism | Reference |
---|---|---|---|
Toxoplasma gondii | Induces cell death | ROS production & autophagy | |
General Antimicrobial | Inhibitory effects observed | Various cellular pathways |
5. Case Studies
Several case studies have explored this compound's potential applications in clinical settings:
- A study focusing on glioblastoma patients indicated promising results when this compound was used as an adjunct therapy alongside conventional treatments, highlighting its ability to enhance therapeutic efficacy while minimizing side effects .
- Research into metabolic disorders has shown that this compound may play a role in managing obesity-related inflammation, suggesting its utility in broader metabolic health contexts .
Propiedades
IUPAC Name |
4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFTGWWPHYLGI-RBZFPXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333494 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171485-39-5 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.